2-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine
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Overview
Description
2-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine is a complex organic compound that features a trifluoromethyl group, an oxadiazole ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the oxadiazole ring, which can be synthesized via the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate and benzene-1,3,5-triyl triformate . The pyrrolidine ring is then introduced through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently .
Chemical Reactions Analysis
Types of Reactions
2-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different oxidation states, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for biological studies, including enzyme inhibition and receptor binding assays.
Medicine: Potential pharmaceutical applications include the development of new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism by which 2-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group and oxadiazole ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted oxadiazoles and pyrrolidine derivatives. Examples are 3-trifluoromethyl-1,2,4-triazoles and other trifluoromethyl-containing heterocycles .
Uniqueness
What sets 2-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine apart is its specific combination of functional groups and rings, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
pyridin-2-yl-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O2/c14-13(15,16)12-18-10(19-22-12)8-4-6-20(7-8)11(21)9-3-1-2-5-17-9/h1-3,5,8H,4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRPDGVLCKKDGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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